molecular formula C10H23N B1593908 di-n-Butylethylamine CAS No. 4458-33-7

di-n-Butylethylamine

Cat. No. B1593908
CAS RN: 4458-33-7
M. Wt: 157.3 g/mol
InChI Key: BBDGYADAMYMJNO-UHFFFAOYSA-N
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Description

Di-n-Butylethylamine, also known as Ethyl di-N-butylamine or ethyldibutylamine, is a chemical compound with the molecular formula C10H23N and a molecular weight of 157.3 . It is primarily used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for di-n-Butylethylamine were not found in the search results, it is typically synthesized in the lab for R&D purposes .


Molecular Structure Analysis

The IUPAC Standard InChI for di-n-Butylethylamine is InChI=1S/C10H23N/c1-4-7-9-11 (6-3)10-8-5-2/h4-10H2,1-3H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

Di-n-Butylethylamine has a boiling point of 182.8°C at 760 mmHg and a density of 0.757 g/cm³ . The refractive index is n20/D 1.4220 (lit.) .

Scientific Research Applications

  • Molecular Structure Analysis : Di-n-butylethylamine and related compounds have been extensively studied for their molecular structure. A study by Konaka et al. (1991) investigated the molecular structure of t-butylethylamine, which is closely related to di-n-butylethylamine, using gas electron diffraction and ab initio calculations. This type of research is crucial for understanding the physical and chemical properties of these molecules (Konaka et al., 1991).

  • Electrochemical Behavior in Polar Aprotic Systems : Di-n-butylethylamine and its derivatives have applications in electrochemistry. Aurbach and Gottlieb (1989) explored the electrochemical behavior of polar aprotic solvents, including di-n-butylethylamine, on gold electrodes, indicating its potential in electrochemical applications (Aurbach & Gottlieb, 1989).

  • Biofuel Research : Research into alternative fuels includes the study of di-n-butylethylamine derivatives. Rakopoulos et al. (2010) investigated the use of n-butanol, a compound structurally related to di-n-butylethylamine, as a biofuel in diesel engines, suggesting its potential in renewable energy sources (Rakopoulos et al., 2010).

  • Photophysical Properties in Ionic Liquids : The study of di-n-butylethylamine derivatives in ionic liquids is another area of interest. Wu et al. (2010) examined the photophysical properties of certain compounds in room-temperature ionic liquids, which could have implications for material sciences and photonics (Wu et al., 2010).

  • Synthesis and Structural Analysis in Organic Chemistry : The compound has applications in the synthesis of organic compounds. Rodríguez et al. (2001) conducted a study on the synthesis and structural analysis of certain derivatives, indicating its use in advanced organic synthesis and material science (Rodríguez et al., 2001).

  • Metabolism in Plants : Understanding the metabolism of di-n-butylethylamine derivatives in plants is crucial for agricultural and environmental studies. Nishioka et al. (1981) investigated the metabolism of a di-n-butylaminosulfenyl derivative in cotton plants, which has implications in pesticide chemistry and plant biology (Nishioka et al., 1981).

  • Drug Analysis and Forensic Science : Although the primary focus is on non-drug-related uses, it's worth noting that compounds structurally related to di-n-butylethylamine are also studied in the context of forensic science, as seen in Carter et al. (2000) where they reported on deaths associated with MBDB misuse, a compound structurally related to di-n-butylethylamine (Carter et al., 2000).

Safety And Hazards

Di-n-Butylethylamine is classified as a flammable liquid (Category 3) and can cause skin corrosion (Sub-category 1B) . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this substance . In case of contact, affected areas should be rinsed with water .

properties

IUPAC Name

N-butyl-N-ethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-4-7-9-11(6-3)10-8-5-2/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDGYADAMYMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196228
Record name N-Ethyldibutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-n-Butylethylamine

CAS RN

4458-33-7
Record name N-Butyl-N-ethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-butylethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyldibutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyldibutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DI-N-BUTYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L70Q7EKN2C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Lavallee, D Kuila - Inorganic Chemistry, 1984 - ACS Publications
… Retention times of the amine products matched those of authentic samples of di-n-butylamine and di-n-butylethylamine, and there were no peaks unaccounted for. Analysis for the …
Number of citations: 15 pubs.acs.org
T Abe, E Hayashi, H Fukaya, Y Hayakawa… - Journal of fluorine …, 1992 - Elsevier
Six methyl esters of 3-dialkylamino-substituted propionic acids were subjected to electrochemical fluorination to give the corresponding perfluoroacid fluorides. The following …
Number of citations: 30 www.sciencedirect.com
S Vichaphund, D Aht-Ong… - Journal of Biobased …, 2013 - ingentaconnect.com
Catalytic pyrolysis of Jatropha waste was investigated by using analytical pyrolysis-GC/MS technique at 500 C. Jatropha waste is selected as the biomass feedstock for fast pyrolysis as …
Number of citations: 3 www.ingentaconnect.com

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